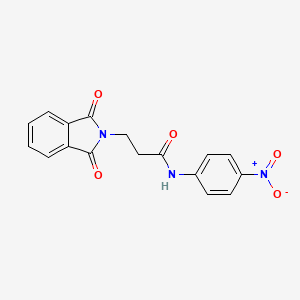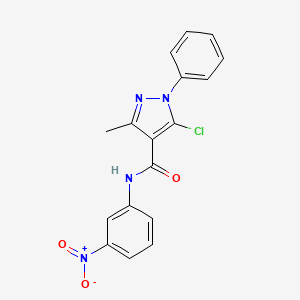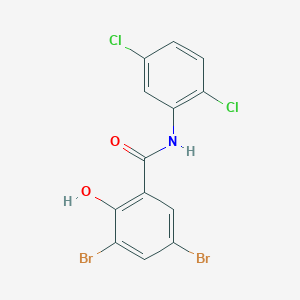![molecular formula C14H22N2O3 B11701460 Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate is a compound that features an adamantane moiety, which is known for its unique cage-like structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate typically involves the reaction of adamantan-1-yl isocyanate with methyl glycinate. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The reaction proceeds smoothly to give the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}ethanol.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantane moiety.
Medicine: Explored for its antiviral and anticancer properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross cell membranes, making it an effective agent in drug delivery. The carbamoyl group can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: The parent hydrocarbon with a similar cage-like structure.
1-Adamantanecarboxylic acid: A derivative with a carboxylic acid functional group.
Adamantan-1-yl isocyanate: A precursor used in the synthesis of Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate.
Uniqueness
This compound is unique due to the combination of the adamantane moiety and the carbamoyl group, which imparts distinct chemical and biological properties. Its stability, lipophilicity, and ability to participate in various chemical reactions make it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C14H22N2O3 |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
methyl 2-(1-adamantylcarbamoylamino)acetate |
InChI |
InChI=1S/C14H22N2O3/c1-19-12(17)8-15-13(18)16-14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-8H2,1H3,(H2,15,16,18) |
Clave InChI |
KAIDXASUHULQDC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-bromophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11701381.png)

![2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide](/img/structure/B11701394.png)
![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)propanamide](/img/structure/B11701400.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)


![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11701447.png)
![4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701452.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)](/img/structure/B11701465.png)
